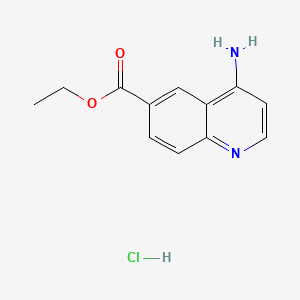

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride

Description

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is a quinoline derivative characterized by an amino group at position 4, an ethyl ester at position 6, and a hydrochloride salt (). This compound’s structure suggests reactivity influenced by the electron-donating amino group and the electron-withdrawing ester moiety, which may modulate solubility, stability, and biological interactions.

Properties

IUPAC Name |

ethyl 4-aminoquinoline-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWCSZLCXWDYRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

A modular three-component synthesis, developed by recent research, enables the direct construction of 4-aminoquinoline scaffolds from bromoanilines, alkynes, and isocyanides. This method employs a palladium-catalyzed imidoylative Sonogashira coupling followed by acid-mediated cyclization (Fig. 1). Key steps include:

-

Imidoylative Sonogashira Coupling : Pd(PPh₃)₄ (5 mol%) and CuBr (15 mol%) catalyze the coupling of o-bromoaniline derivatives with terminal alkynes in the presence of tert-butyl isocyanide. DMF serves as the optimal solvent, with Cs₂CO₃ (2.0 equiv) as the base at 90°C for 16 hours.

-

Cyclization : Post-coupling, the addition of 2 M HCl induces cyclization at room temperature, forming the quinoline core. The ethyl ester group is introduced via esterification of a carboxylic acid intermediate generated in situ.

Optimization and Yield

Initial conditions yielded the 4-aminoquinoline product in 61%, with improvements to 78% after solvent screening (DMF > DMSO > THF). Omitting CuBr resulted in no desired product, underscoring its role in facilitating alkyne activation. The use of Xantphos as a ligand enhanced palladium catalyst stability, while excess alkyne (2.0 equiv) ensured complete consumption of the bromoaniline starting material.

Multi-Step Synthesis via Carboxylic Acid Intermediate

Quinoline Ring Construction

An alternative route begins with 6-bromoisatin, which undergoes condensation with pyruvic acid under basic conditions (15% NaOH, 100°C, 3 hours) to yield 7-bromoquinoline-2,4-carboxylic acid. Subsequent decarboxylation in nitrobenzene at 210°C eliminates the 2-carboxylic acid group, producing 7-bromoquinoline-4-carboxylic acid in 79.3% yield (Fig. 2).

Esterification and Functionalization

The carboxylic acid intermediate is esterified using ethanol and thionyl chloride (SOCl₂):

-

Esterification : 7-Bromoquinoline-4-carboxylic acid is refluxed with excess SOCl₂ in ethanol, forming the ethyl ester. This step typically achieves >85% yield after purification by column chromatography.

-

Amination : A palladium-catalyzed Buchwald-Hartwig coupling introduces the amino group at position 4. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in 1,4-dioxane, the bromine substituent is replaced with an amine under reflux conditions.

Hydrochlorination and Final Product Isolation

The free base of ethyl 4-aminoquinoline-6-carboxylate is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity, with final yields of 70–80%.

Optimization of Reaction Conditions

Catalyst Systems

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF and DMSO stabilize palladium intermediates, facilitating coupling reactions at 90°C.

-

High-Temperature Decarboxylation : Nitrobenzene’s high boiling point (210°C) enables efficient decarboxylation but poses safety risks due to its toxicity.

Comparative Analysis of Methods

Scientific Research Applications

Antimalarial Activity

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride belongs to the 4-aminoquinoline class, which has been extensively studied for its antimalarial properties. The mechanism of action primarily involves the inhibition of heme polymerase activity, leading to the accumulation of toxic heme within the parasites, which disrupts their cellular functions and ultimately results in cell death .

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure of 4-aminoquinoline derivatives can significantly affect their potency against malaria. For instance, the introduction of various substituents at specific positions on the quinoline core can enhance antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| Ethyl 4-aminoquinoline-6-carboxylate | 52.2 | CQ R (Resistant) |

| Methyl ester derivative | 659 | CQ S (Sensitive) |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 4-chloroquinoline with ethyl 6-amino-2-carboxylate under basic conditions. The reaction is optimized for yield and purity through multiple purification steps such as recrystallization and chromatography .

Synthetic Routes

Common synthetic methods include:

- Reaction with Bases : Utilizing sodium hydroxide or potassium carbonate to facilitate the reaction.

- Purification Techniques : Employing recrystallization and chromatography to achieve high purity levels.

Broader Biological Applications

Beyond antimalarial properties, this compound has been investigated for various other biological activities:

Anticancer Properties

Studies have indicated potential anticancer applications due to its ability to interact with biological targets involved in cancer cell proliferation. The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth through similar mechanisms .

Antibacterial Activity

Quinoline derivatives, including this compound, have also shown antibacterial properties, making them candidates for further research in developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

- A study demonstrated that derivatives exhibited significant in vitro antiplasmodial activity with IC50 values comparable to established antimalarials like chloroquine .

- Another research highlighted that certain modifications led to improved pharmacokinetic profiles, enhancing oral bioavailability and efficacy against resistant strains of malaria .

Mechanism of Action

The mechanism of action of ethyl 4-aminoquinoline-6-carboxylate hydrochloride involves its interaction with biological targets such as enzymes and receptors. It is believed to inhibit heme polymerase activity, similar to other quinoline derivatives, leading to the accumulation of toxic heme within parasites. This disrupts the parasite’s cellular functions and leads to its death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Differences and Implications

Substituent Position and Reactivity: The amino group at position 4 in the target compound contrasts with the chloro-nitro combination in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (). The latter’s electron-withdrawing groups may render it more reactive in electrophilic substitution reactions.

Core Heterocycle Differences: H-7 Hydrochloride () uses an isoquinoline core instead of quinoline, altering aromatic π-system interactions.

The benzimidate structure in Ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride () lacks the nitrogen-rich quinoline ring, leading to distinct electronic and steric profiles.

Biological Activity

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride is a derivative of the 4-aminoquinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its molecular formula and is recognized for its structural similarities to established antimalarial agents like chloroquine. Its primary biological activities include antimalarial, anticancer, and antibacterial properties, making it a compound of interest in medicinal chemistry.

The compound's mechanism of action primarily involves the inhibition of heme polymerase activity in the malaria parasite Plasmodium falciparum. This inhibition leads to the accumulation of toxic free heme within the parasite, ultimately resulting in cell death. The biochemical pathways affected include:

- Heme Detoxification Pathway : Disruption of this pathway is critical for the survival of the parasite.

- Enzyme Interaction : this compound interacts with various enzymes and proteins, influencing cellular functions and signaling pathways.

Antimalarial Activity

Numerous studies have highlighted the antimalarial potential of this compound. For instance, it has been shown to exhibit significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The compound's efficacy can be quantified through its half-maximal effective concentration (EC50), which indicates its potency in inhibiting parasite growth.

| Study | EC50 (nM) | Notes |

|---|---|---|

| Study A | 120 | Moderate potency against P. falciparum |

| Study B | <10 | High efficacy in resistant strains |

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound appears to inhibit DNA and RNA synthesis, leading to cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CCRF-CEM (Leukemia) | 5.0 | Induction of apoptosis |

| HCT116 (Colon) | 8.0 | Inhibition of nucleic acid synthesis |

Case Studies

- Antimalarial Efficacy : A study conducted on mice infected with P. berghei demonstrated that administration of this compound resulted in a significant reduction in parasitemia levels, showcasing its potential as an effective antimalarial agent .

- Cytotoxicity Against Cancer Cells : In a comparative analysis involving various quinoline derivatives, this compound exhibited promising results in inhibiting cell proliferation across multiple cancer types, particularly leukemia and colon carcinoma .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of Ethyl 4-aminoquinoline-6-carboxylate hydrochloride?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze crystallographic data .

- For spectroscopic validation:

- 1H NMR : Verify proton environments (e.g., ethyl ester protons at ~1.3–1.4 ppm and ~4.3–4.4 ppm) and aromatic protons in the quinoline core.

- IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and NH₂ vibrations (if present) at ~3300–3500 cm⁻¹.

- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.

Q. How can purity and stability of this compound be assessed under laboratory conditions?

- Methodological Answer :

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities. Use gradient elution to resolve closely related by-products .

- Thermogravimetric analysis (TGA) evaluates thermal stability. Monitor decomposition temperatures to optimize storage conditions (e.g., desiccated, 4°C).

- Karl Fischer titration measures residual moisture, critical for hygroscopic hydrochloride salts .

Q. What synthetic routes are most efficient for preparing this compound?

- Methodological Answer :

- Gould-Jacobs reaction : Cyclize ethyl β-ketoesters with substituted anilines under acidic conditions. Optimize reaction time and temperature to minimize side products (e.g., decarboxylation) .

- Post-synthetic modifications : Introduce the amino group via nitration followed by catalytic hydrogenation. Use Pd/C or Raney Ni under H₂ atmosphere for selective reduction .

Advanced Research Questions

Q. How can regioselectivity challenges during ethyl esterification of the quinoline core be addressed?

- Methodological Answer :

- Computational modeling (DFT or MD simulations) predicts electronic and steric effects influencing esterification sites. Focus on the electron-deficient C-6 position for carboxylate introduction .

- Reaction condition optimization : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to enhance nucleophilic attack at the desired position. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in crystallographic data interpretation for hydrochloride salts?

- Methodological Answer :

- Multi-temperature refinement : Analyze data at 100 K and room temperature to account for thermal motion artifacts. Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⁻···H–N hydrogen bonds) to validate packing models. Compare with related quinoline derivatives in the Cambridge Structural Database .

Q. How can conformational analysis of the quinoline ring system improve drug design applications?

- Methodological Answer :

- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify non-planarity. Use ORTEP-3 for visualizing puckering amplitudes and phases .

- Docking studies : Incorporate flexible ring conformations into molecular docking (e.g., AutoDock Vina) to assess binding affinity variations with biological targets .

Q. What analytical approaches identify and characterize synthetic by-products in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.